molecular formula C16H22FN3 B7582410 N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine

N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine

Cat. No. B7582410
M. Wt: 275.36 g/mol
InChI Key: NROZYFKVQZABIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine, also known as FPEA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FPEA is a derivative of the phenethylamine family and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine is not fully understood, but it is believed to act on several different molecular targets. N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine has been found to interact with serotonin and dopamine receptors, as well as with the sigma-1 receptor. It has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Studies have found that N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine exhibits various biochemical and physiological effects. It has been found to decrease levels of pro-inflammatory cytokines and increase levels of anti-inflammatory cytokines, suggesting that it has anti-inflammatory effects. Additionally, N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine has been found to decrease blood pressure and heart rate, indicating that it has antihypertensive effects. Studies have also found that N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine has anxiolytic and antidepressant effects, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine in lab experiments is that it has been found to exhibit a wide range of pharmacological activities, making it a versatile compound for use in various studies. Additionally, N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine has been shown to have a relatively low toxicity profile, which is important for the safety of lab animals. However, one limitation of using N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine. One area of research is the potential use of N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine in the treatment of neurodegenerative diseases. Studies have shown that N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine has neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine and to identify its molecular targets. This may lead to the development of more targeted therapeutic agents based on N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine.

Synthesis Methods

The synthesis of N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine involves a multi-step process that includes the reaction of 2-fluoro-5-nitrobenzaldehyde with 1-methyl-3-propan-2-ylpyrazol-4-amine to form 2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)benzaldehyde. This intermediate is then reduced with sodium borohydride to produce the final product, N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine.

Scientific Research Applications

N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine has been found to exhibit various pharmacological activities and has been studied for its potential therapeutic use in several areas. Studies have shown that N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine has anti-inflammatory, analgesic, and antihypertensive effects. It has also been found to have potential as an antidepressant and anxiolytic agent. Additionally, N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3/c1-5-18-9-13-8-12(6-7-15(13)17)14-10-20(4)19-16(14)11(2)3/h6-8,10-11,18H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROZYFKVQZABIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)C2=CN(N=C2C(C)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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